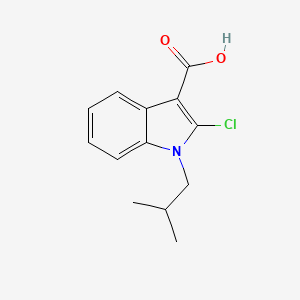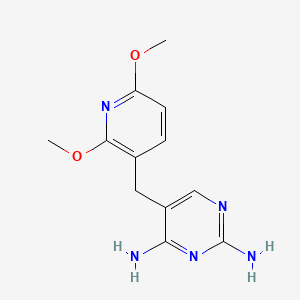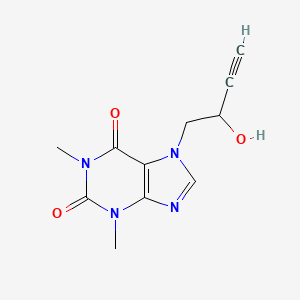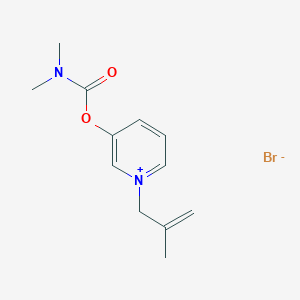
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide is a chemical compound with the molecular formula C12H17N2O2Br It is known for its unique structure, which includes a pyridinium ring substituted with a dimethylcarbamoyloxy group and a 2-methylallyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the dimethylcarbamoyloxy and 2-methylallyl groups. One common method involves the reaction of 3-hydroxy-1-methylpyridinium bromide with dimethylcarbamoyl chloride and 2-methylallyl bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of different substituted pyridinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinium derivatives.
科学的研究の応用
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a cholinesterase inhibitor.
作用機序
The mechanism of action of Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s effects on other molecular pathways are also being investigated .
類似化合物との比較
Similar Compounds
Pyridostigmine Bromide: Another cholinesterase inhibitor with a similar structure but different substituents.
Neostigmine Bromide: Similar in function but with distinct structural differences.
Edrophonium Chloride: A short-acting cholinesterase inhibitor with a different chemical structure.
Uniqueness
Pyridinium, 3-dimethylcarbamoyloxy-1-(2-methylallyl)-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a dimethylcarbamoyloxy group and a 2-methylallyl group makes it a valuable compound for various applications, distinguishing it from other similar cholinesterase inhibitors .
特性
CAS番号 |
69440-45-5 |
|---|---|
分子式 |
C12H17BrN2O2 |
分子量 |
301.18 g/mol |
IUPAC名 |
[1-(2-methylprop-2-enyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C12H17N2O2.BrH/c1-10(2)8-14-7-5-6-11(9-14)16-12(15)13(3)4;/h5-7,9H,1,8H2,2-4H3;1H/q+1;/p-1 |
InChIキー |
MQWIQBLFSDIUQY-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)
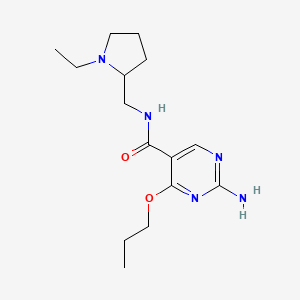
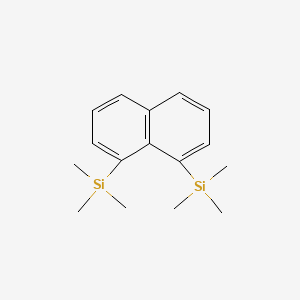
![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
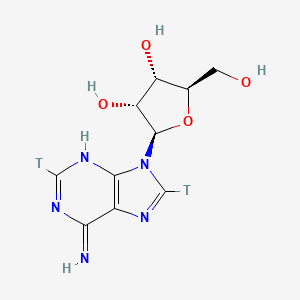
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
